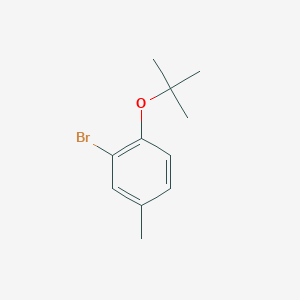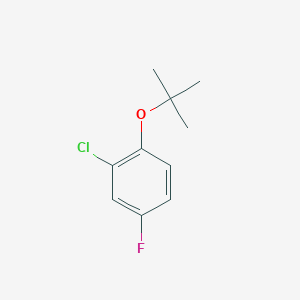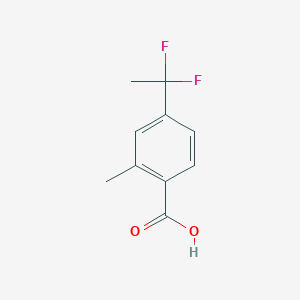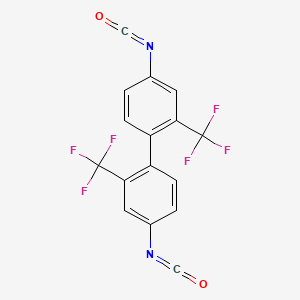![molecular formula C10H14O2 B13691495 2-[2-(Hydroxymethyl)phenyl]-2-propanol](/img/structure/B13691495.png)
2-[2-(Hydroxymethyl)phenyl]-2-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(Hydroxymethyl)phenyl]-2-propanol is an organic compound with the molecular formula C10H12O2. It is known for its role as a photoinitiator in various polymerization processes. This compound is characterized by its hydroxyl group attached to a phenyl ring, which is further connected to a propanol moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Hydroxymethyl)phenyl]-2-propanol typically involves the reaction of 2-methyl-1-phenylpropane-1,2-diol with specific reagents. One common method includes the use of potassium bromide in water, followed by the addition of TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) and sodium hypochlorite. The reaction is carried out at low temperatures (0-5°C) to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reagents and conditions. The process is optimized for higher yields and purity, often involving fractional distillation to isolate the compound as a colorless oil .
化学反应分析
Types of Reactions
2-[2-(Hydroxymethyl)phenyl]-2-propanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
2-[2-(Hydroxymethyl)phenyl]-2-propanol is widely used in scientific research due to its role as a photoinitiator. It is utilized in:
作用机制
The mechanism of action of 2-[2-(Hydroxymethyl)phenyl]-2-propanol as a photoinitiator involves the absorption of UV light, which leads to the generation of free radicals. These free radicals initiate the polymerization of monomers, resulting in the formation of cross-linked polymer networks. The compound’s efficiency as a photoinitiator is attributed to its ability to generate radicals rapidly upon UV exposure .
相似化合物的比较
Similar Compounds
- 1-Hydroxy-1-methylethyl phenyl ketone
- 1-Phenyl-2-methyl-2-hydroxypropanone
- 2-Hydroxy-2-methyl-1-phenyl-1-propanone
- 2-Methyl-3-phenyl-3-oxopropan-2-ol
Uniqueness
2-[2-(Hydroxymethyl)phenyl]-2-propanol stands out due to its high efficiency as a photoinitiator and its ability to produce non-yellowing, color-stable polymers. Its low odor and excellent color stability make it an ideal choice for applications requiring long-term exposure to UV light .
属性
分子式 |
C10H14O2 |
|---|---|
分子量 |
166.22 g/mol |
IUPAC 名称 |
2-[2-(hydroxymethyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H14O2/c1-10(2,12)9-6-4-3-5-8(9)7-11/h3-6,11-12H,7H2,1-2H3 |
InChI 键 |
VWJPVHHMDBYWJQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=CC=CC=C1CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[2-(Trifluoromethoxy)ethyl]pyrazole-4-boronic Acid Pinacol Ester](/img/structure/B13691427.png)
![Naphtho[2,3-d]isoxazol-3(2H)-one](/img/structure/B13691428.png)

![Ethyl (S,E)-4-[(S)-2-(Boc-amino)-N,3,3-trimethylbutanamido]-2,5-dimethyl-2-hexenoate](/img/structure/B13691449.png)





![(R)-N-[4-(1-Aminoethyl)phenyl]-6-(4-pyridyl)quinazolin-2-amine Hydrochloride](/img/structure/B13691469.png)

![8-(3,5-diiodo-4-methylphenyl)-2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13691472.png)
